Decarbazolyl Carvedilol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

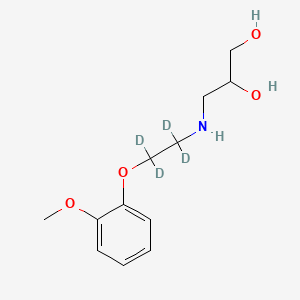

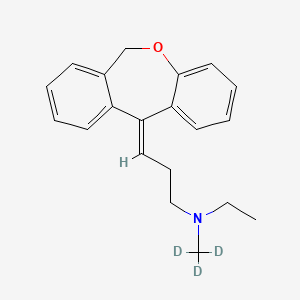

Decarbazolyl Carvedilol-d4 is a labeled analogue of Decarbazolyl Desmethyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Carvedilol.

Preparation Methods

The synthesis of Decarbazolyl Carvedilol-d4 involves several steps, starting from the precursor compound, 4-hydroxy carbazole. The general procedure includes the following steps :

Step 1: 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in DMSO solvent at a cool temperature (10-15°C). The reaction mixture is stirred for 5-6 hours at ambient temperature.

Step 2: The resulting product is then treated with 2-(2-methoxyphenoxy) ethanamine to form Carvedilol.

Step 3: The final step involves the incorporation of deuterium (d4) to label the compound, resulting in this compound.

Chemical Reactions Analysis

Decarbazolyl Carvedilol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated products.

Scientific Research Applications

Decarbazolyl Carvedilol-d4 is widely used in scientific research for various applications, including:

Pharmacokinetics and Metabolism: It is used to study the pharmacokinetics and metabolic pathways of Carvedilol in different biological systems.

Drug Development: The compound is utilized in drug development to understand the interaction of Carvedilol with its molecular targets and to optimize its therapeutic efficacy.

Biological Studies: It is employed in biological studies to investigate the effects of Carvedilol on different cellular and molecular pathways.

Mechanism of Action

Decarbazolyl Carvedilol-d4, like Carvedilol, exerts its effects by blocking beta-adrenergic receptors. The S (-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R (+) enantiomer is an alpha-1 adrenoceptor blocker . This dual action leads to the relaxation of smooth muscle in the vasculature, reducing peripheral vascular resistance and overall blood pressure. Additionally, Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors .

Comparison with Similar Compounds

Decarbazolyl Carvedilol-d4 can be compared with other similar compounds, such as:

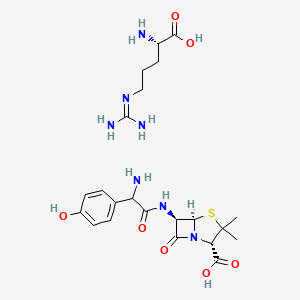

Carvedilol: The parent compound, used for treating cardiovascular conditions.

Decarbazolyl Desmethyl Carvedilol: A metabolite of Carvedilol found in humans, rats, dogs, and mice.

Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors but may have different pharmacokinetic and pharmacodynamic profiles.

This compound is unique due to its labeled nature, allowing for detailed pharmacokinetic and metabolic studies.

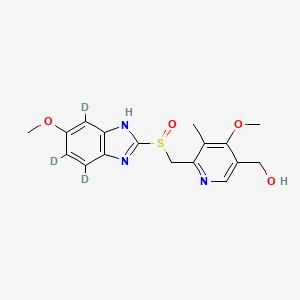

Properties

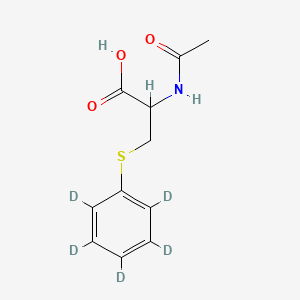

Molecular Formula |

C12H19NO4 |

|---|---|

Molecular Weight |

245.31 g/mol |

IUPAC Name |

3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propane-1,2-diol |

InChI |

InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i6D2,7D2 |

InChI Key |

JXJUSXNKPQWTQQ-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(CO)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)